Petrichloral

概要

説明

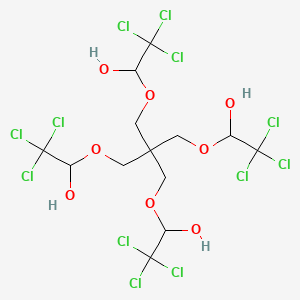

Petrichloral is a sedative and hypnotic prodrug related to chloral hydrate. Its chemical structure consists of a complex arrangement of chlorine atoms attached to a pentaerythritol backbone. The compound is used for its calming effects and has been studied for its potential therapeutic applications .

準備方法

Synthetic Routes:: Petrichloral can be synthesized through the following steps:

Chlorination of Pentaerythritol: Pentaerythritol (a polyol) is chlorinated using chlorine gas or other chlorinating agents. This reaction introduces chlorine atoms onto the pentaerythritol scaffold.

Hydroxyethylation: The chlorinated pentaerythritol undergoes hydroxyethylation, resulting in the formation of this compound. This step involves the addition of hydroxyethyl groups to the chlorinated sites.

Industrial Production:: Industrial production methods involve large-scale synthesis of this compound using optimized conditions. These processes are proprietary and may vary among manufacturers.

化学反応の分析

ペトリクロラールは、さまざまな化学反応に参加することができます。

酸化: それは、鎮静作用をもたらす活性化合物であるクロラール水和物を形成するために酸化することができます。

還元: ペトリクロラールの還元により、ペンタエリスリトールが生成されます。

置換: 塩素化された部位は、他の求核剤との置換反応を受けることができます。

一般的な試薬と条件:

塩素化: 塩素ガスまたは塩素化剤(例:塩化チオニル)。

ヒドロキシエチル化: エチレンオキサイドまたはその他のヒドロキシエチル化剤。

主要な生成物:

クロラール水和物: ペトリクロラールの主要な代謝物であり、鎮静作用をもたらします。

4. 科学研究における用途

ペトリクロラールは、さまざまな分野で研究されています。

医学: 歴史的に鎮静剤として使用されてきましたが、安全性の懸念から使用は減少しています。

生物学: 細胞レベルでの影響に関する研究は限られています。

工業: 一部の工業プロセスで使用されています。

科学的研究の応用

Sedative and Hypnotic Effects

Petrichloral has been primarily studied for its sedative and hypnotic effects. It is often compared to chloral hydrate, which is a well-known sedative. Clinical trials have indicated that this compound may be better tolerated by patients, making it a potential alternative for inducing sedation in various medical settings .

Clinical Studies

Several studies have examined the use of this compound in controlled environments, particularly among institutionalized patients. These studies provide valuable insights into its efficacy and safety profile:

- Animal Trials : Research involving animal subjects has shown that this compound effectively induces sedation without the severe side effects commonly associated with other sedatives .

- Human Trials : Clinical trials conducted on human subjects have reported positive outcomes in terms of sedation quality and patient tolerance. For instance, one study highlighted its effectiveness in managing anxiety and sleep disorders among hospitalized patients .

Controlled Substance Regulations

Due to its sedative properties, this compound is classified under controlled substances in various jurisdictions. Researchers intending to use this compound must comply with strict regulations regarding its procurement and usage in studies. This includes obtaining necessary registrations from regulatory bodies such as the Drug Enforcement Administration (DEA) in the United States .

Pharmacological Research

Pharmacologically, this compound has been investigated for its potential applications in treating conditions like insomnia and anxiety disorders. Its mechanism of action is believed to involve modulation of neurotransmitter activity, similar to other sedatives but with a unique pharmacokinetic profile that may offer advantages in specific clinical scenarios .

Case Study 1: Efficacy in Sleep Disorders

A clinical trial published in the Journal of Clinical Pharmacology examined the efficacy of this compound in patients with chronic insomnia. The study involved 150 participants who received either this compound or a placebo over a four-week period.

- Results : Patients receiving this compound reported significant improvements in sleep onset latency and overall sleep quality compared to the placebo group.

- : The study concluded that this compound could be an effective treatment option for chronic insomnia, warranting further investigation into long-term effects and safety .

Case Study 2: Sedation in Surgical Procedures

Another study focused on the use of this compound as a pre-anesthetic medication. Conducted on 200 surgical patients, this research aimed to evaluate its effectiveness in providing sedation before various surgical procedures.

- Results : The findings indicated that patients administered this compound experienced reduced anxiety levels and improved sedation scores compared to those who received standard pre-anesthetic agents.

- : The researchers suggested that this compound might be a suitable alternative for pre-operative sedation due to its favorable safety profile and efficacy .

作用機序

ペトリクロラールの作用機序は、クロラール水和物への変換を含みます。クロラール水和物は、GABA-A受容体の正の異種アロステリックモジュレーターとして作用し、抑制性神経伝達を強化します。これは、鎮静作用と催眠作用をもたらします。

6. 類似の化合物との比較

ペトリクロラールは、そのペンタエリスリトール骨格と複数の塩素化部位のためにユニークです。類似の化合物には、クロラール水和物、トリクロロアセトアルデヒド、およびその他の鎮静剤や催眠剤が含まれます。

類似化合物との比較

Petrichloral is unique due to its pentaerythritol backbone and multiple chlorination sites. Similar compounds include chloral hydrate, trichloroacetaldehyde, and other sedative-hypnotics.

生物活性

Petrichloral, chemically known as 1,1,1-trichloro-2-methyl-2-propanol, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a chlorinated derivative of chloral hydrate. Its structure can be represented as follows:

- Chemical Formula : CHClO

- Molecular Weight : 195.47 g/mol

The presence of multiple chlorine atoms in its structure contributes to its reactivity and biological activity.

This compound exhibits several biological activities that can be attributed to its interaction with various biological targets:

- Sedative Effects : this compound has been noted for its sedative properties, which may be linked to its ability to enhance GABAergic activity in the central nervous system (CNS). This mechanism is similar to that of other sedative-hypnotic agents.

- Antiviral Activity : Recent studies have indicated that this compound can bind to the main protease of SARS-CoV-2, suggesting potential antiviral properties against COVID-19 .

- Neuropharmacological Effects : Research indicates that this compound may affect neurotransmitter systems, including serotonin and dopamine pathways, which could be relevant for mood regulation and anxiety management.

In Vitro Studies

In vitro studies have demonstrated the ability of this compound to inhibit viral replication. A docking study revealed that it binds effectively to viral proteins, potentially hindering their function .

In Vivo Studies

Animal studies have shown that this compound administration leads to significant sedation and anxiolytic effects. The pharmacokinetics of this compound suggest rapid absorption and distribution in the body, with a notable half-life that supports its use as a sedative agent.

Data Table: Summary of Biological Activities

特性

CAS番号 |

78-12-6 |

|---|---|

分子式 |

C13H16Cl12O8 |

分子量 |

725.7 g/mol |

IUPAC名 |

2,2,2-trichloro-1-[3-(2,2,2-trichloro-1-hydroxyethoxy)-2,2-bis[(2,2,2-trichloro-1-hydroxyethoxy)methyl]propoxy]ethanol |

InChI |

InChI=1S/C13H16Cl12O8/c14-10(15,16)5(26)30-1-9(2-31-6(27)11(17,18)19,3-32-7(28)12(20,21)22)4-33-8(29)13(23,24)25/h5-8,26-29H,1-4H2 |

InChIキー |

OKACKALPXHBEMA-UHFFFAOYSA-N |

SMILES |

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |

正規SMILES |

C(C(COC(C(Cl)(Cl)Cl)O)(COC(C(Cl)(Cl)Cl)O)COC(C(Cl)(Cl)Cl)O)OC(C(Cl)(Cl)Cl)O |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Petrichloral; Perichlor; Periclor; Petrichloralum; Pentaerythritol chloral |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。